1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Benzazepinone Scaffold Authentication NMR Spectral Database Regioisomer Purity Control

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 3649-12-5) is an N-ethyl-substituted tetrahydro-1-benzazepin-2-one belonging to the broader benzazepine class of heterocyclic compounds. With a molecular formula of C₁₂H₁₅NO, a molecular weight of 189.25 g/mol, and commercially available purities of 95–98% , this compound presents the minimal 1-benzazepin-2-one scaffold bearing only an N-ethyl substituent, making it a versatile starting point for derivatization rather than an end-use pharmaceutical agent.

Molecular Formula C12H15NO
Molecular Weight 189.258
CAS No. 3649-12-5
Cat. No. B2640045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS3649-12-5
Molecular FormulaC12H15NO
Molecular Weight189.258
Structural Identifiers
SMILESCCN1C(=O)CCCC2=CC=CC=C21
InChIInChI=1S/C12H15NO/c1-2-13-11-8-4-3-6-10(11)7-5-9-12(13)14/h3-4,6,8H,2,5,7,9H2,1H3
InChIKeyITDSBKHGQYOLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 3649-12-5): Core Scaffold Procurement for Benzazepinone-Based Research


1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 3649-12-5) is an N-ethyl-substituted tetrahydro-1-benzazepin-2-one belonging to the broader benzazepine class of heterocyclic compounds. With a molecular formula of C₁₂H₁₅NO, a molecular weight of 189.25 g/mol, and commercially available purities of 95–98% , this compound presents the minimal 1-benzazepin-2-one scaffold bearing only an N-ethyl substituent, making it a versatile starting point for derivatization rather than an end-use pharmaceutical agent. The tetrahydro-1-benzazepin-2-one core is a recognized pharmacophore in medicinal chemistry, most notably serving as the foundation for potent angiotensin-converting enzyme (ACE) inhibitors such as benazepril and related clinical candidates [1].

Why the 1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Scaffold Cannot Be Replaced by Other Benzazepinone Isomers or N-Alkyl Variants


Substituting the 1-ethyl tetrahydro-1-benzazepin-2-one core with other benzazepinone regioisomers (e.g., tetrahydro-2-benzazepin-1-ones or tetrahydro-3-benzazepin-2-ones) or with alternative N-alkyl groups (e.g., N-methyl, N-propyl) fundamentally alters both the conformational preferences of the seven-membered lactam ring and the steric and electronic environment at the N-1 position. In the ACE inhibitor series described by Stanton et al., even modest changes to the N-alkyl substituent or the position of the lactam carbonyl produced measurable differences in in vitro ACE inhibitory potency, with IC₅₀ values ranging from 2.9 nM to >1,000 nM across closely related analogues [1]. These findings demonstrate that the N-ethyl, 1-benzazepin-2-one connectivity is not arbitrarily interchangeable; procurement of the exact scaffold is essential for fidelity in structure–activity relationship (SAR) studies and for generating reproducible pharmacological data in benzazepinone-based programs.

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Identity Confirmation via ¹H-NMR and ¹³C-NMR Spectral Fingerprinting Versus 2-Benzazepinone and 3-Benzazepinone Isomers

The 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold is distinguishable from its 2-benzazepinone and 3-benzazepinone regioisomers by characteristic ¹³C-NMR carbonyl chemical shifts. In 1-benzazepin-2-ones, the lactam carbonyl resonates in the range of δ 170–175 ppm, whereas 2-benzazepin-1-ones exhibit carbonyl signals near δ 168–172 ppm and 3-benzazepin-2-ones near δ 172–177 ppm, depending on solvent and substitution [1]. The N-ethyl substituent produces a distinctive quartet (N–CH₂CH₃) near δ 3.5–4.0 ppm and a triplet (N–CH₂CH₃) near δ 1.0–1.3 ppm in ¹H-NMR spectra, providing unambiguous identity confirmation. Commercially, this compound is supplied at ≥95% purity (AKSci) or ≥98% purity (Leyan, MolCore) , while many non-certified vendors offer lower purity grades without specified isomeric purity.

Benzazepinone Scaffold Authentication NMR Spectral Database Regioisomer Purity Control

The Unsubstituted N-Ethyl Scaffold as a Critical Negative Control for 3-Position Derivatization in ACE Inhibitor SAR Programs

In the structure–activity relationship (SAR) study by Stanton et al., the introduction of a 3-amino acid side chain onto the 1-benzazepin-2-one core transformed an inactive or weakly active scaffold into potent ACE inhibitors. The parent bicyclic lactam lacking the 3-amino substituent—structurally analogous to 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one—serves as the essential baseline for quantifying the contribution of the 3-position side chain to enzyme inhibition [1]. In that study, optimized 3-substituted derivatives achieved ACE IC₅₀ values as low as 2.9–7.0 nM, while compounds with truncated or absent side chains showed dramatically reduced potency (IC₅₀ > 1,000 nM or inactive). The N-ethyl scaffold without 3-substitution thus provides a defined negative control with expected negligible ACE inhibitory activity, enabling researchers to attribute observed potency gains exclusively to the introduced substituent.

ACE Inhibition Benzazepinone SAR Negative Control Compound

Differentiation from N-Methyl and N-Propyl Analogues by Hydrophobicity and Steric Parameters

The N-ethyl substituent on 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one provides a discrete increment in both lipophilicity and steric bulk relative to the N-methyl analogue (CAS 5571-96-2) and a discrete decrement relative to the N-propyl analogue (CAS not widely catalogued). Calculated logP values for the N-ethyl derivative are approximately 2.0–2.3, compared to ~1.7–2.0 for the N-methyl and ~2.4–2.7 for the N-propyl congeners . This difference of ~0.3–0.4 logP units per methylene group translates to a roughly 2-fold change in partition coefficient, which can significantly affect membrane permeability, metabolic stability, and off-target binding in cellular and in vivo models [1]. For medicinal chemistry campaigns optimizing ADME properties while retaining the benzazepinone pharmacophore, the N-ethyl variant offers a specific, quantifiable balance between hydrophilicity and lipophilicity distinct from its nearest N-alkyl neighbors.

N-Alkyl Substitution Effects Lipophilicity Physicochemical Property Tuning

Storage and Handling Stability: Specified Conditions Enable Reproducible Long-Term Use

Vendor specifications for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one include defined storage conditions of 2–8°C, sealed under dry atmosphere . This is distinct from many unsubstituted or N-methyl benzazepinone analogues, which are frequently shipped and stored at ambient temperature. The requirement for refrigerated storage suggests that the N-ethyl lactam may be more susceptible to hydrolytic ring-opening or oxidative degradation than its N-methyl counterpart, a property that must be accounted for in experimental design. Procurement from suppliers who explicitly validate and guarantee purity under these storage conditions (e.g., AKSci at 95% and Leyan at 98%) reduces the risk of working with degraded material, which could produce false-negative results in sensitive biochemical assays.

Compound Stability Storage Specification Reproducibility

Absence of 3-Position Substitution Confers Maximal Synthetic Versatility for Downstream Derivatization

Unlike pre-functionalized 1-benzazepin-2-one derivatives such as 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives (Stanton series 5a–y), which are committed to specific pharmacological profiles [1], 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one bears no substituent at the 3-position. This structural feature leaves the enolizable α-carbon of the lactam available for diverse chemical transformations, including alkylation, aldol condensation, Mannich reaction, and reductive amination. In the patented process chemistry for benzazepine intermediates (US 5,053,504), analogous unsubstituted benzazepinone scaffolds are converted to 3-substituted derivatives in a single step with reported yields exceeding 65% and optical purities exceeding 95% when chiral auxiliaries are employed [2]. The N-ethyl scaffold thus offers maximum synthetic flexibility: one batch can support multiple SAR vectors without the need for de novo scaffold synthesis for each analogue series.

Synthetic Intermediate Scaffold Diversification Late-Stage Functionalization

1-Ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Optimal Research and Industrial Procurement Scenarios


Negative Control for ACE Inhibitor Screening Cascades

In any in vitro ACE inhibition assay employing 3-substituted 1-benzazepin-2-one lead compounds, 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one serves as the essential unsubstituted baseline control. Per the SAR framework established by Stanton et al. [1], the scaffold lacking 3-position functionalization is expected to exhibit negligible ACE inhibition (IC₅₀ > 1,000 nM), enabling researchers to confirm that observed potency in test compounds arises specifically from the introduced side chain rather than from the core scaffold itself.

Common Intermediate for Parallel SAR by Late-Stage Diversification

Medicinal chemistry teams synthesizing libraries of 3-substituted benzazepinones can procure this N-ethyl scaffold in bulk (available at 95–98% purity ) and employ parallel enolate alkylation or reductive amination to generate diverse analogue sets. As demonstrated in the process patent US 5,053,504 [2], unsubstituted benzazepinone intermediates can be elaborated with high yield and stereochemical fidelity, making this compound a strategic procurement choice for groups that require a single scaffold to support multiple lead optimization vectors.

Physicochemical Benchmarking in N-Alkyl Homologation Studies

When evaluating the effect of N-alkyl chain length on lipophilicity, membrane permeability, or metabolic stability within a benzazepinone series, the N-ethyl derivative provides the midpoint reference between N-methyl (clogP ~1.7–2.0) and N-propyl (clogP ~2.4–2.7) congeners [3]. Procurement of all three homologues from vendors with specified purity enables quantitative correlation of biological readouts with calculated or measured logP values, facilitating rational property-based design.

Reference Standard for Regioisomeric Purity Validation in Analytical Methods

For analytical chemistry groups developing HPLC or NMR methods to distinguish 1-benzazepin-2-one, 2-benzazepin-1-one, and 3-benzazepin-2-one regioisomers, this compound serves as a well-characterized reference material. The distinct ¹H-NMR pattern of the N-ethyl group (quartet ~δ 3.8 ppm, triplet ~δ 1.2 ppm) and the characteristic ¹³C-NMR carbonyl shift provide unambiguous identification benchmarks [4]. Commercially available at certified purities of 95–98% , it is suitable for method development and system suitability testing.

Quote Request

Request a Quote for 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.